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molecular formula C3H10La2O14 B8303350 Lanthanum(III) carbonate pentahydrate

Lanthanum(III) carbonate pentahydrate

Cat. No. B8303350
M. Wt: 547.91 g/mol
InChI Key: VXOUWWWMWQOBFL-UHFFFAOYSA-H
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Patent
US06362375B1

Procedure details

Lanthanum (III) carbonate pentahydrate (2.74) was suspended in water (20 mL), and triflic acid (9.0 g) was added dropwise. Once the exothermic addition was complete, a clear colorless solution remained which yielded lanthanum (III) trifluoromethanesulfonate hydrate (14.3 g, as a glassy wet solid) after water removal in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
lanthanum (III) trifluoromethanesulfonate hydrate

Identifiers

REACTION_CXSMILES
O.O.O.O.O.C(=O)([O-])[O-:7].[La+3:10].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[OH:20][S:21]([C:24]([F:27])([F:26])[F:25])(=[O:23])=[O:22]>O>[OH2:7].[F:25][C:24]([F:27])([F:26])[S:21]([O-:23])(=[O:22])=[O:20].[La+3:10].[F:25][C:24]([F:27])([F:26])[S:21]([O-:23])(=[O:22])=[O:20].[F:25][C:24]([F:27])([F:26])[S:21]([O-:23])(=[O:22])=[O:20] |f:0.1.2.3.4.5.6.7.8.9,12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.C([O-])([O-])=O.[La+3].C([O-])([O-])=O.C([O-])([O-])=O.[La+3]
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the exothermic addition

Outcomes

Product
Name
lanthanum (III) trifluoromethanesulfonate hydrate
Type
product
Smiles
O.FC(S(=O)(=O)[O-])(F)F.[La+3].FC(S(=O)(=O)[O-])(F)F.FC(S(=O)(=O)[O-])(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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